molecular formula C22H13NO B3245341 14H-Benzo[c]benzofuro[2,3-a]carbazole CAS No. 1678511-52-8

14H-Benzo[c]benzofuro[2,3-a]carbazole

Cat. No.: B3245341
CAS No.: 1678511-52-8
M. Wt: 307.3 g/mol
InChI Key: AIIFTKAURXNERI-UHFFFAOYSA-N
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Description

Overview of Carbazole (B46965) Derivatives in Advanced Chemical Research

Carbazole, a tricyclic aromatic heterocycle, serves as a fundamental building block in the design of functional organic materials. chemicalbook.comguidechem.com Its electron-rich nature and rigid planar structure contribute to high charge carrier mobility and thermal stability. chemicalbook.comglpbio.com Consequently, carbazole derivatives have been extensively investigated for their use in organic light-emitting diodes (OLEDs), solar cells, sensors, and as host materials for phosphorescent emitters. chemicalbook.comnih.gov The ability to functionalize the carbazole core at various positions allows for the fine-tuning of its electronic and optical properties. nih.gov

Significance of Fused-Ring Systems in π-Conjugated Architectures

The fusion of additional rings onto a carbazole scaffold creates an extended π-conjugated system, which is crucial for the development of advanced materials. nih.govrsc.org This extension of conjugation generally leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in red-shifted absorption and emission spectra. researchgate.net The rigid and planar nature of these fused systems enhances intermolecular π-π stacking, which can facilitate efficient charge transport. nih.govrsc.org This makes them highly desirable for applications in organic field-effect transistors (OFETs) and other electronic devices. nih.gov

Structural Classification of Benzofurocarbazole Isomers

Benzofurocarbazoles are a subclass of fused-ring carbazoles where a benzofuran (B130515) moiety is fused to the carbazole framework. The position of this fusion can lead to various isomers, each with distinct electronic and photophysical properties. A 2020 study in the journal Chemistry highlighted the synthesis and characterization of several benzofurocarbazole isomers, demonstrating how the fusion mode impacts their performance in thermally activated delayed fluorescence (TADF) emitters. nih.gov For instance, isomers such as 5H-benzofuro[3,2-c]carbazole, 12H-benzofuro[3,2-a]carbazole, and 7H-benzofuro[2,3-b]carbazole have been synthesized and studied. nih.gov The specific arrangement of the furan (B31954) and benzene (B151609) rings relative to the carbazole core dictates the extent of electronic communication and the resulting photophysical behavior. nih.gov

Table 1: Structural Isomers of Benzofurocarbazole

Isomer NameFusion Position
5H-Benzofuro[3,2-c]carbazoleFuran ring fused to the [c] face of the carbazole
12H-Benzofuro[3,2-a]carbazoleFuran ring fused to the [a] face of the carbazole
7H-Benzofuro[2,3-b]carbazoleBenzene ring of benzofuran fused to the [b] face of the carbazole
14H-Benzo[c]benzofuro[2,3-a]carbazole Benzofuran fused to the [a] face and a benzene ring to the [c] face of the carbazole

Contextualizing 14H-Benzo[c]benzofuro[2,3-a]carbazole within Fused Heterocyclic Chemistry

14H-Benzo[c]benzofuro[2,3-a]carbazole represents a more complex, higher-fused system within the benzofurocarbazole family. Its structure consists of a carbazole core with a benzofuran moiety fused to the [2,3-a] position and an additional benzene ring fused to the [c] position. This extensive fusion results in a large, rigid, and highly conjugated aromatic system. Based on the principles of π-conjugation extension, it is anticipated that this compound would exhibit significantly red-shifted absorption and emission compared to its smaller benzofurocarbazole counterparts. The specific topology of the fusion in 14H-Benzo[c]benzofuro[2,3-a]carbazole is expected to impart unique electronic characteristics, making it a compelling target for synthesis and investigation in materials science.

Table 2: Predicted Physicochemical Properties of 14H-Benzo[c]benzofuro[2,3-a]carbazole

PropertyPredicted Value
CAS Number1678511-52-8 chemicalbook.com
Molecular FormulaC22H13NO guidechem.com
Boiling Point589.7±23.0 °C chemicalbook.com
Density1.389±0.06 g/cm3 chemicalbook.com
pKa16.07±0.30 chemicalbook.com

Note: The properties listed in this table are predicted values and have not been experimentally verified.

Research Landscape and Knowledge Gaps for 14H-Benzo[c]benzofuro[2,3-a]carbazole

Despite the significant interest in fused-ring carbazoles, the research landscape for 14H-Benzo[c]benzofuro[2,3-a]carbazole is notably sparse. A thorough review of the scientific literature reveals a significant knowledge gap concerning this specific isomer. While general synthetic methods for benzo[a]- and benzo[c]carbazoles have been reported, a specific synthetic route to 14H-Benzo[c]benzofuro[2,3-a]carbazole has not been detailed in peer-reviewed publications. rsc.orgrsc.org

Furthermore, there is a lack of experimental data on its fundamental photophysical and electronic properties. Key parameters such as its absorption and emission spectra, quantum yield, and charge carrier mobility remain uncharacterized. This is in stark contrast to other benzofurocarbazole isomers, for which detailed studies have been conducted to evaluate their potential in applications like OLEDs. nih.gov The absence of this crucial data prevents a comprehensive understanding of its potential and hinders its application in materials science. The primary knowledge gap, therefore, is the complete lack of experimental synthesis and characterization of 14H-Benzo[c]benzofuro[2,3-a]carbazole, making it a frontier molecule for future research endeavors in the field of fused heterocyclic chemistry.

Properties

IUPAC Name

3-oxa-24-azahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4,6,8,11,13,15,18,20,22-undecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)23-21(19)22-20(14)16-10-4-6-12-18(16)24-22/h1-12,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIFTKAURXNERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=C2C5=CC=CC=C5O4)NC6=CC=CC=C63
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286827
Record name 14H-Benzo[c]benzofuro[2,3-a]carbazole
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Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1678511-52-8
Record name 14H-Benzo[c]benzofuro[2,3-a]carbazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14H-Benzo[c]benzofuro[2,3-a]carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 14h Benzo C Benzofuro 2,3 a Carbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural AssignmentNMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Spectral Analysis¹H (proton) NMR would be used to identify the number of distinct chemical environments for hydrogen atoms, their multiplicity (splitting patterns), and their integration (proton count). For an aromatic structure like 14H-Benzo[c]benzofuro[2,3-a]carbazole, the spectrum would be expected to show a complex series of signals in the aromatic region (typically δ 7.0-9.0 ppm) and a characteristic signal for the N-H proton of the carbazole (B46965) moiety, which may be broad and located further downfield.

¹³C NMR spectroscopy would reveal the number of unique carbon environments. The fused aromatic rings would result in numerous signals in the δ 110-150 ppm range. The specific chemical shifts would help to confirm the connectivity of the fused ring system.

Single-Crystal X-ray Diffraction for Solid-State StructureIf a suitable single crystal of the compound could be grown, single-crystal X-ray diffraction would provide the definitive three-dimensional structure. This technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and planarity of the fused ring system. It would also reveal how the molecules pack together in the solid state, including any intermolecular interactions such as hydrogen bonding or π-π stacking.

Without access to published experimental data, a detailed and accurate article conforming to the requested structure cannot be generated at this time.

Crystal Packing and Intermolecular Interactions

The crystal structure of complex heterocyclic molecules, including carbazole derivatives, is governed by a variety of non-covalent interactions. These forces dictate how individual molecules arrange themselves in a crystalline lattice, influencing the macroscopic properties of the material. In the case of fused aromatic systems like 14H-Benzo[c]benzofuro[2,3-a]carbazole, π-π stacking, and hydrogen bonding are expected to be the dominant forces.

Research on other carbazole-based structures reveals common packing motifs. For instance, in the crystal structures of some carbazole derivatives, molecules are linked by N-H···O hydrogen bonds. nih.gov The presence of a nitrogen atom in the carbazole moiety and an oxygen atom in the benzofuran (B130515) ring of 14H-Benzo[c]benzofuro[2,3-a]carbazole suggests the potential for similar hydrogen bonding interactions, which can lead to the formation of well-ordered supramolecular structures.

Furthermore, the extensive aromatic system of 14H-Benzo[c]benzofuro[2,3-a]carbazole makes π-π stacking interactions a significant contributor to the crystal packing. These interactions arise from the attractive, noncovalent forces between aromatic rings. In many fused heterocyclic systems, these stacking interactions result in a columnar or herringbone arrangement of the molecules in the crystal lattice. ttu.ee The planarity of the fused ring system is a key factor in facilitating efficient π-π stacking. Studies on related compounds, such as 7H-1-Benzofuro[2,3-b]carbazole, have shown that the benzofuran and carbazole rings are nearly co-planar, which allows for stabilizing weak C-H···π interactions. nih.gov

The interplay of these intermolecular forces—hydrogen bonding and π-π stacking—is expected to result in a densely packed and thermally stable crystal structure for 14H-Benzo[c]benzofuro[2,3-a]carbazole. The specific arrangement will, of course, depend on the precise molecular geometry and the conditions of crystallization.

Table 1: Illustrative Crystallographic Data for a Related Fused Heterocyclic Compound (7H-1-Benzofuro[2,3-b]carbazole)

ParameterValue
Molecular FormulaC₁₈H₁₁NO
Molecular Weight257.28
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)26.087 (3)
b (Å)5.9585 (8)
c (Å)7.8146 (10)
Volume (ų)1214.7 (3)
Z4
Calculated Density (g/cm³)1.406

This data is for a related compound and serves to illustrate typical crystallographic parameters for this class of molecules. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

The synthesis of complex heterocyclic compounds like 14H-Benzo[c]benzofuro[2,3-a]carbazole often yields a mixture of the desired product along with starting materials, by-products, and isomers. Therefore, effective purification and purity assessment are critical steps. Chromatographic techniques are indispensable for achieving high purity and for verifying the homogeneity of the final compound.

Flash Column Chromatography is a commonly employed technique for the initial purification of multi-gram quantities of organic compounds. rochester.eduucsb.eduphenomenex.comhawachhplccolumn.com This method utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate components of a mixture based on their differential adsorption to the stationary phase. For a polycyclic aromatic compound like 14H-Benzo[c]benzofuro[2,3-a]carbazole, a typical mobile phase would consist of a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired, more polar product. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the final purification and the precise assessment of the purity of 14H-Benzo[c]benzofuro[2,3-a]carbazole. diva-portal.orgmdpi.comresearchgate.netnih.gov HPLC offers higher resolution and sensitivity compared to flash chromatography. For purity assessment, a small amount of the sample is injected into the HPLC system, and the resulting chromatogram indicates the number of components and their relative abundance. A single, sharp peak is indicative of a high-purity sample.

For preparative HPLC, a larger column is used to physically separate the components of a mixture. The choice of stationary and mobile phases is crucial for achieving optimal separation. For polycyclic aromatic hydrocarbons (PAHs), reversed-phase HPLC is often used, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net

Table 2: Illustrative HPLC Parameters for the Analysis of Polycyclic Aromatic Compounds

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV-Vis or Fluorescence Detector
Column Temperature Ambient or controlled (e.g., 30 °C)

These are typical parameters and may require optimization for the specific analysis of 14H-Benzo[c]benzofuro[2,3-a]carbazole.

The combination of flash chromatography for bulk purification followed by HPLC for final purification and purity verification is a standard and effective strategy in the synthesis of complex organic molecules like 14H-Benzo[c]benzofuro[2,3-a]carbazole.

Computational and Theoretical Studies on 14h Benzo C Benzofuro 2,3 a Carbazole

Theoretical Predictions of Reactivity and Stability:Computational models can predict the most likely sites for chemical reactions on the molecule and provide an estimate of its overall thermodynamic stability.

Without published research on these specific computational aspects of 14H-Benzo[c]benzofuro[2,3-a]carbazole, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Computational Modeling of Structure-Property Relationships

Computational modeling, particularly through methods rooted in density functional theory (DFT) and time-dependent DFT (TD-DFT), serves as a powerful tool for predicting and understanding the electronic and photophysical properties of complex organic molecules like 14H-Benzo[c]benzofuro[2,3-a]carbazole. While specific computational studies exclusively focused on the 14H-Benzo[c]benzofuro[2,3-a]carbazole isomer are not extensively documented in publicly accessible research, the principles of such analyses can be understood from studies on its isomers and related benzofurocarbazole derivatives. These theoretical investigations are crucial for establishing structure-property relationships, which in turn guide the rational design of new materials for applications in electronic devices.

Theoretical studies on carbazole (B46965) derivatives typically begin with the optimization of the ground-state molecular geometry. nih.gov This process involves calculating the most stable arrangement of atoms in the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For fused-ring systems like 14H-Benzo[c]benzofuro[2,3-a]carbazole, the planarity of the molecular structure is a critical parameter, as it significantly influences the extent of π-conjugation and, consequently, the electronic properties of the molecule. The dihedral angles between the carbazole, benzofuran (B130515), and benzene (B151609) moieties are thus of particular interest.

Following geometry optimization, the electronic properties are calculated. This includes the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between the HOMO and LUMO (Eg) is a critical parameter that helps to predict the molecule's photophysical properties, such as its absorption and emission wavelengths. A smaller energy gap generally corresponds to absorption at longer wavelengths.

For instance, studies on isomeric benzofurocarbazoles used as donor moieties in thermally activated delayed fluorescence (TADF) emitters have shown that the specific fusion pattern of the benzofuran and carbazole units directly impacts the HOMO/LUMO levels and the resulting emission color. By calculating these values, researchers can screen potential candidate molecules for desired electronic characteristics before undertaking their synthesis.

Furthermore, TD-DFT calculations are employed to model the excited-state properties, providing insights into the nature of electronic transitions (e.g., n→π* or π→π*), absorption and emission spectra, and the singlet-triplet energy gap (ΔEST). In the context of materials for organic light-emitting diodes (OLEDs), particularly TADF emitters, a small ΔEST is highly desirable as it facilitates efficient reverse intersystem crossing from the triplet to the singlet state, thereby enhancing the device's quantum efficiency.

The table below illustrates the type of data that would be generated from a typical DFT and TD-DFT analysis of a benzofurocarbazole derivative. Note that these values are representative and not the experimentally or computationally confirmed values for 14H-Benzo[c]benzofuro[2,3-a]carbazole.

Calculated Parameter Representative Value Significance
HOMO Energy-5.45 eVRelates to electron-donating ability and ionization potential.
LUMO Energy-2.10 eVRelates to electron-accepting ability and electron affinity.
HOMO-LUMO Energy Gap (Eg)3.35 eVInfluences absorption/emission wavelength and molecular reactivity.
Singlet Energy (S1)3.10 eVEnergy of the first excited singlet state.
Triplet Energy (T1)2.95 eVEnergy of the first excited triplet state.
Singlet-Triplet Gap (ΔEST)0.15 eVCritical for determining efficiency in TADF materials.
Dipole Moment2.5 DAffects solubility and intermolecular interactions in thin films.

By systematically modifying the structure of the parent molecule—for example, by adding substituent groups at different positions on the carbazole or benzene rings—and then running these computational analyses, a detailed understanding of the structure-property relationships can be built. This computational-first approach accelerates the discovery of new organic materials with tailored properties for specific technological applications.

Advanced Material Science Applications of 14h Benzo C Benzofuro 2,3 a Carbazole and Its Derivatives

Optoelectronic Device Integration and Performance

The rigid, planar structure and extended π-system of benzofurocarbazole derivatives make them highly suitable for integration into optoelectronic devices. Their inherent properties, such as good thermal stability and tunable electronic characteristics, are critical for the performance and longevity of devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). nih.govhisupplier.com

Organic Light-Emitting Diodes (OLEDs)

The versatility of the fused-ring carbazole (B46965) framework allows for its application in multiple roles within the emissive layer of an OLED, including as an emitter, a host material, and a charge transporter. nih.govhisupplier.com

Fused-ring carbazole derivatives are recognized for their potential as efficient light emitters, particularly for achieving the challenging deep-blue electroluminescence required for full-color displays and white lighting. hisupplier.com

Fluorescent Emitters: The rigid structure of these molecules helps in restricting molecular deformations in the excited state, which suppresses non-radiative energy loss and promotes efficient fluorescence. hisupplier.com For instance, derivatives of the related indolo[2,3-a]carbazole (B1661996) have been shown to produce blue and deep-blue fluorescence. hisupplier.comrsc.org While OLEDs were not fabricated in that specific study, it highlights the potential of this class of fused carbazoles as blue emitters. hisupplier.com

Thermally Activated Delayed Fluorescence (TADF) Emitters: TADF materials represent a third generation of OLED emitters that can theoretically achieve 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons. This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). The donor-acceptor (D-A) architecture is key to designing efficient TADF molecules. Fused-ring carbazoles, including benzofurocarbazoles and their sulfur-containing analogues (benzothienocarbazoles), are excellent donor units. researchgate.net Their rigid structure and strong electron-donating nature, when paired with a suitable electron acceptor, can lead to the necessary separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is crucial for achieving a small ΔE_ST. rsc.orgresearchgate.net For example, donor-acceptor molecules based on the 12H-benzo[4,5]thieno[2,3-a]carbazole core have been investigated as efficient TADF emitters. researchgate.net

In phosphorescent OLEDs (PhOLEDs), which utilize heavy-metal complexes to harvest triplet excitons, a host material is required to disperse the phosphorescent guest (dopant), prevent concentration quenching, and facilitate charge transport. An effective host must have a triplet energy (T₁) higher than that of the dopant to ensure efficient energy transfer.

Fused-ring carbazole derivatives are excellent candidates for host materials due to their typically high triplet energies. nih.govhisupplier.com A derivative of the closely related isomer, 2-(12H-benzofuro[3,2-a]carbazol-12-yl)dibenzo[b,d]thiophene 5,5-dioxide (DBT-INFUR), has been synthesized and demonstrated as a high-performance bipolar host material. acs.org A bipolar host can transport both holes and electrons, leading to a more balanced charge distribution within the emitting layer and a wider recombination zone, which improves device efficiency and lifetime.

The performance of DBT-INFUR as a host was evaluated in yellow and red PhOLEDs, showing significant improvement over the standard host material 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP). acs.org

Table 1: Performance of PhOLEDs Using Benzofurocarbazole Derivative Host A data table summarizing the performance of yellow and red phosphorescent OLEDs using the bipolar host material DBT-INFUR compared to a reference device with CBP.

Device Color Host Material Max. Current Efficiency (cd/A) Max. External Quantum Efficiency (EQE) (%)
Yellow DBT-INFUR 41.07 16.5
Yellow CBP (Ref.) 27.66 10.15
Red DBT-INFUR >12.44* 12.44
Red CBP (Ref.) >7.64* 7.64

Note: Data extracted from a study on DBT-INFUR. acs.org Current efficiency for the red device was not explicitly stated but its EQE was higher.

The inherent electron-rich nature of the carbazole core provides good hole-transporting properties. hisupplier.com Fusing additional rings to create structures like benzofurocarbazole can further enhance these properties by increasing π-conjugation and molecular rigidity. These characteristics make them suitable not only as components of the emissive layer but also as dedicated hole-transporting materials (HTMs) in OLEDs and other organic electronic devices.

The molecular architecture of 14H-Benzo[c]benzofuro[2,3-a]carbazole and its derivatives is central to several strategies for enhancing OLED efficiency:

Molecular Rigidity: The fused-ring system reduces vibrational and rotational freedom, which minimizes non-radiative decay pathways and thus increases the photoluminescence quantum yield. researchgate.net

Bipolar Transport: As seen with the DBT-INFUR derivative, incorporating both electron-donating (the benzofurocarbazole moiety) and electron-accepting (the dibenzothiophene (B1670422) dioxide moiety) units within the same molecule creates bipolar charge transport properties. acs.org This leads to more balanced charge injection and transport, resulting in higher recombination efficiency and reduced efficiency roll-off at high brightness. acs.org

TADF Mechanism: Utilizing benzofurocarbazole units as donors in D-A type molecules is a key strategy for creating TADF emitters, which boosts the internal quantum efficiency by harvesting non-emissive triplet excitons. researchgate.net

Optimized Energy Level Alignment: The electronic properties of the benzofurocarbazole core can be fine-tuned through chemical modification at various positions, allowing for precise alignment of the HOMO and LUMO energy levels to facilitate efficient charge injection from adjacent layers and effective energy transfer to dopants. hisupplier.com

Organic Photovoltaics (OPVs) and Solar Cells

In the realm of solar energy, carbazole-based materials are widely explored as electron donor materials in bulk heterojunction (BHJ) organic solar cells and as hole-transporting materials (HTMs) in perovskite and dye-sensitized solar cells (DSSCs). nih.gov The function of these materials is to absorb light, generate excitons (electron-hole pairs), and transport the charge carriers to the respective electrodes.

While direct application of 14H-Benzo[c]benzofuro[2,3-a]carbazole in solar cells is not prominently documented, research on its structural relatives provides strong evidence of its potential. For example, a series of metal-free organic dyes based on the benzo[a]carbazole framework has been designed for use in DSSCs. nih.govacs.org One such dye, JY23 , which incorporates an oligothiophene linker, demonstrated a power conversion efficiency (PCE) of 7.54%. nih.govacs.org

Table 2: Photovoltaic Performance of Benzo[a]carbazole-based Dye JY23 in a DSSC A data table showing the key performance metrics for a Dye-Sensitized Solar Cell using the JY23 dye.

Dye J_sc (mA cm⁻²) V_oc (mV) Fill Factor (FF) PCE (%)
JY23 14.8 744 0.68 7.54

Note: Data under standard AM 1.5 G irradiation. nih.govacs.org

Furthermore, various carbazole derivatives have proven to be highly effective HTMs in perovskite solar cells, which are a rapidly advancing photovoltaic technology. Carbazole-based HTMs have contributed to devices with PCEs exceeding 20%. rsc.org The high hole mobility and suitable HOMO energy levels of these materials ensure efficient extraction of holes from the perovskite absorber layer to the electrode, which is critical for achieving high device performance. hisupplier.comresearchgate.netrsc.org The structural benefits of the benzofurocarbazole core—rigidity, high thermal stability, and good hole mobility—make it a compelling candidate for the development of next-generation HTMs for high-performance solar cells.

Organic Field-Effect Transistors (OFETs)

The carbazole moiety and its fused derivatives are foundational components in the development of organic semiconductors for OFETs due to their characteristic hole-transporting properties. The introduction of electron-withdrawing groups to the carbazole core can induce electron-transporting abilities, leading to materials with ambipolar charge transport characteristics. rsc.org

Research into related fused-ring carbazole systems, such as indolo[3,2-b]carbazoles, demonstrates the high potential of this structural class in OFETs. By modifying the molecular structure, for example by adding alkyl chains to the ends of the molecule rather than on the nitrogen atoms, a perpendicular orientation of the molecules relative to the substrate surface can be achieved. This orientation is beneficial for charge transport. For instance, a derivative, 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole, has achieved a high hole mobility of 0.22 cm²V⁻¹s⁻¹ with an on/off ratio of approximately 10⁵, marking a significant performance for p-type organic semiconductors. rsc.org

The charge transport properties of materials based on the 14H-Benzo[c]benzofuro[2,3-a]carbazole framework can be modulated by strategic chemical modifications. The inherent donor nature of the carbazole unit facilitates hole transport, while the fusion with the benzofuran (B130515) moiety influences the electronic energy levels and molecular packing, which are critical factors for OFET performance.

Table 1: Representative OFET Performance of a Related Carbazole Derivative This table presents data for a related indolo[3,2-b]carbazole (B1211750) derivative to illustrate the potential of this class of materials.

CompoundHole Mobility (μh) [cm²V⁻¹s⁻¹]On/Off RatioReference
3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole0.22~10⁵ rsc.org

Photophysical Properties and Their Modulation

The photophysical behavior of 14H-Benzo[c]benzofuro[2,3-a]carbazole and its derivatives is a key area of research, particularly for applications in organic light-emitting diodes (OLEDs). These properties are heavily influenced by the molecular geometry and the interplay of electron-donating and electron-accepting moieties within the structure.

Photoluminescence Quantum Yield (PLQY)

The photoluminescence quantum yield (PLQY) is a critical measure of the efficiency of light emission. For materials to be effective emitters in OLEDs, a high PLQY is desirable. In carbazole-based systems designed for Thermally Activated Delayed Fluorescence (TADF), the PLQY is a combination of prompt and delayed fluorescence.

Emission Wavelength Tuning and Color Purity

The emission color of these compounds can be precisely tuned by modifying their chemical structure. Introducing different substituents or altering the fusion topology of the heterocyclic rings can change the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus shifting the emission wavelength.

For example, an asymmetric design strategy using the related 5H-benzofuro[3,2-c]carbazole (BFCz) donor in a multi-resonance TADF framework has led to the development of emitters with narrowband green and blue emissions. rsc.orgresearchgate.net This approach demonstrates high color purity, which is crucial for display applications. One such asymmetric emitter, BFCz-B-Cz, produced pure green emission, while BFCz-B-O yielded pure blue emission. rsc.org The OLEDs fabricated with these materials achieved high external quantum efficiencies (EQEs) of 26.0% for green and 11.0% for blue, respectively. rsc.org

Thermally Activated Delayed Fluorescence (TADF) Characteristics

The 14H-Benzo[c]benzofuro[2,3-a]carbazole framework is an excellent electron donor for constructing TADF emitters. rsc.org The key to efficient TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state through thermal energy absorption. rsc.org

Materials incorporating benzofurocarbazole donors have shown improved performance over traditional carbazole donors in blue TADF devices. rsc.org The design principle for these materials involves creating a donor-acceptor (D-A) structure where the HOMO and LUMO are spatially separated. This separation minimizes the ΔEST. For example, linking a benzofurocarbazole donor to a diphenyltriazine acceptor resulted in blue TADF emitters with ΔEST values as low as 0.05 eV. rsc.org The rigid and planar structure of the benzofurocarbazole moiety contributes to the stability and high efficiency of these TADF emitters. researchgate.net

Table 2: TADF Properties of a Benzofurocarbazole-based Emitter

DerivativeΔEST (eV)Emission ColorMax. EQE (%)Reference
oBFCzTrz0.05BlueN/A rsc.org
BFCz-B-CzN/AGreen26.0% rsc.org
BFCz-B-ON/ABlue11.0% rsc.org

N/A: Data not available in the provided sources.

Excitation and Emission Mechanisms

The emission from these materials originates from the radiative decay of singlet excitons. In TADF compounds, this includes both prompt fluorescence from directly generated singlets and delayed fluorescence from singlets formed via RISC. The mechanism relies on achieving significant separation of the frontier molecular orbitals (HOMO and LUMO). rsc.org This separation leads to a dominant charge-transfer (CT) character in the excited state, which is essential for minimizing the ΔEST. rsc.org

Sensor and Probe Technologies

The inherent fluorescence of carbazole-based structures makes them attractive candidates for developing chemical sensors and fluorescent probes. While specific applications of 14H-Benzo[c]benzofuro[2,3-a]carbazole as a sensor are not widely documented, its structural analogues have shown significant promise in this field.

For example, fluorescent probes based on benzothiazole (B30560), a related heterocyclic system, have been synthesized to detect biologically important thiols with high selectivity and low detection limits. nih.gov Another probe incorporating benzothiazole and benzoindole moieties was developed for the sensitive and selective detection of hydrazine, a highly toxic chemical. rsc.org The mechanism of these sensors often involves a specific chemical reaction between the probe and the analyte, which induces a significant change in the fluorescence signal (e.g., enhancement or quenching). nih.gov Given the strong and tunable fluorescence of benzofurocarbazole derivatives, it is plausible that they could be engineered into highly sensitive and selective probes for various analytes.

Electrochromic Devices

Electrochromic devices, which reversibly change their optical properties upon the application of an electrical voltage, are at the forefront of smart glass, display, and mirror technologies. The performance of these devices is highly dependent on the electrochromic materials used. Carbazole-based polymers have been extensively investigated for these applications due to their high hole-transporting mobility and the ability to be oxidized into stable radical cations and dications. researchgate.net

Research on various carbazole-containing polymers has demonstrated their viability in electrochromic devices. For instance, polymers incorporating 1,4-bis((9H-carbazol-9-yl)methyl)benzene have been synthesized and shown to exhibit multiple color variations in different redox states. mdpi.com Copolymers of carbazole derivatives with units like 3,4-ethylenedioxythiophene (B145204) (EDOT) have been developed to create flexible electrochromic devices with significant transmittance contrast and rapid switching times. researchgate.net

The performance of these devices is often characterized by parameters such as transmittance change (ΔT), coloration efficiency (η), and switching time. For example, a dual-layer electrochromic device using a copolymer of 1,4-bis((9H-carbazol-9-yl)methyl)benzene and bithiophene (P(bCmB-co-bTP)) as the anodic layer and poly(3,4-ethylenedioxythiophene) (PEDOT) as the cathodic layer demonstrated a high transmittance variation of 40.7% and a coloration efficiency of 428.4 cm²∙C⁻¹. mdpi.com Similarly, flexible devices have been constructed with biscarbazole-containing polymers, showing promising results for paper-like display applications. researchgate.net

The table below summarizes the electrochromic performance of various carbazole-based polymers, illustrating the potential of this class of materials.

Polymer/DeviceWavelength (nm)Transmittance Change (ΔT%)Coloration Efficiency (η) (cm²/C)Switching Time (s)
P(bCmB-co-bTP)/PEDOT ECD mdpi.com63540.7428.4Not specified
P(2DCB-co-ED)/PEDOT-PSS Flexible ECD researchgate.net69040.3Not specifiedNot specified
P(DCB-co-EDm)/PEDOT-PSS ECD researchgate.net64039.1Not specified< 1.5
P(DTC-co-TF)/PEDOT-PSS ECD researchgate.net62743.4Not specified< 0.6
P(DTC-co-TF2)/PEDOT-PSS ECD researchgate.net627Not specified512.6Not specified

Data based on research on related carbazole derivatives, not 14H-Benzo[c]benzofuro[2,3-a]carbazole itself.

The specific arrangement of the fused rings in 14H-Benzo[c]benzofuro[2,3-a]carbazole would influence its HOMO and LUMO energy levels, thereby affecting its redox potentials and the color of its oxidized and neutral states. The structure-property relationships in such fused systems are complex, and further research is needed to synthesize and characterize the electrochromic behavior of this particular isomer.

Catalytic Applications

The application of fused heteroaromatic compounds as catalysts is an emerging area of research. While there is a significant body of work on the use of metal catalysts for the synthesis of carbazole derivatives, the intrinsic catalytic activity of compounds like 14H-Benzo[c]benzofuro[2,3-a]carbazole is less explored. nih.govmdpi.comrsc.org

The synthesis of benzo[a]carbazole derivatives has been achieved using a Brønsted acidic carbonaceous material as a solid acid catalyst. rsc.org This process involves the intramolecular cyclization of precursor molecules under high temperatures. rsc.org Similarly, palladium-catalyzed intramolecular C-H/C-H biaryl coupling is a known method for constructing dibenzo-fused heteroaromatic compounds. mdpi.com These studies, however, focus on the synthesis of the carbazole framework rather than its use as a catalyst.

The potential catalytic activity of 14H-Benzo[c]benzofuro[2,3-a]carbazole would likely stem from its electron-rich polycyclic aromatic system. The nitrogen and oxygen heteroatoms could act as Lewis basic sites, while the extended π-system could participate in π-stacking interactions with substrates, potentially facilitating certain organic transformations.

For instance, some carbazole derivatives have been investigated for their ability to act as ligands in catalytic systems. The functionalization of fused bicyclic heteroaromatics is of interest for the production and modification of novel catalysts. rsc.org The specific electronic properties endowed by the fusion of benzofuran and carbazole rings in 14H-Benzo[c]benzofuro[2,3-a]carbazole could make it a candidate for a metal-free catalyst in specific reactions, an area of growing importance in green chemistry.

Detailed research findings on the catalytic applications of 14H-Benzo[c]benzofuro[2,3-a]carbazole are currently not available. The table below presents examples of catalytic systems used for the synthesis of carbazole derivatives, highlighting the types of catalysts employed in this field.

ReactionCatalystSubstratesProduct
Intramolecular Cyclization rsc.orgBrønsted acidic carbonaceous material (AC-SO₃H)1,3-diketones, primary amines, phenylglyoxal (B86788) monohydrate, malononitrileBenzo[a]carbazole derivatives
Intramolecular C-H/C-H Biaryl Coupling mdpi.comPd(OAc)₂Diaryl (thio)ethers and aminesDibenzo-fused five-membered heteroaromatic compounds
Tricyclization Cascade mdpi.comHomogeneous gold(I) catalystN-propargylanilines with conjugated diynesTetracyclic fused carbazoles

This table shows catalysts used to synthesize carbazole derivatives, not the catalytic use of the derivatives themselves.

Further research is required to explore the potential of 14H-Benzo[c]benzofuro[2,3-a]carbazole and its derivatives as catalysts in various organic reactions.

Structure Activity/property Relationship Studies on 14h Benzo C Benzofuro 2,3 a Carbazole Derivatives

Impact of Substituent Effects on Electronic Structure and Photophysics

The electronic and photophysical properties of carbazole-based molecules are highly sensitive to the nature and position of substituents. researchgate.net Attaching different functional groups to the core 14H-Benzo[c]benzofuro[2,3-a]carbazole framework allows for precise control over its molecular energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Carbazole (B46965) itself is known as an excellent hole-transporting unit with good chemical stability and a high triplet energy. researchgate.net When fused with a benzofuran (B130515) moiety, the resulting system's properties can be further modulated. The introduction of electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., cyano, sulfonyl, nitro) significantly alters the electron density distribution across the molecule. researchgate.neteurjchem.com

Electron-donating groups generally raise the HOMO level, which can facilitate hole injection in electronic devices.

Electron-withdrawing groups tend to lower the LUMO level, which can improve electron injection and transport. The presence of a pyridine (B92270) ring, an electron-withdrawing group, in certain carbazole derivatives has been shown to restrict the redistribution of electron density. researchgate.net

These modifications directly impact the molecule's photophysical behavior. Changes in the HOMO-LUMO energy gap affect the absorption and emission wavelengths. For instance, extending π-conjugation by adding thienyl substituents to a carbazole core leads to stronger emission and higher fluorescence quantum yields. researchgate.net The polarity of the surrounding medium can also influence the photophysics, with studies on some carbazole derivatives showing a red shift in emission with increasing solvent polarity. researchgate.net

Research into various carbazole derivatives has demonstrated that their electronic characteristics can be systematically tuned. For example, the HOMO energy levels of certain carbazole molecules were shown to vary between -5.67 and -6.02 eV depending on the substituents attached. researchgate.net This tunability is fundamental for designing materials tailored for specific layers (e.g., host, emitter, transport) in organic light-emitting diodes (OLEDs). nih.gov

Table 1: Effect of Substituents on Photophysical Properties of Selected Carbazole Derivatives This table is illustrative, based on general findings for carbazole derivatives, as specific data for substituted 14H-Benzo[c]benzofuro[2,3-a]carbazole is limited in the provided search results.

Derivative CoreSubstituentEffect on HOMO/LUMOObserved Photophysical ChangeReference
CarbazoleThienyl groupsAffects HOMO-LUMO gapHigh degree of π-conjugation, strong emission (quantum yields up to 0.61) researchgate.net
Carbazole-DibenzothiophenePyridineLowers LUMORestricts electron density redistribution, improves bond stability researchgate.net
N-phenylcarbazole4-cyanophenylLowers LUMOExhibits TICT fluorescence in polar solvents researchgate.net
CarbazoleAryl groups with EWG/EDGHOMO varies (-5.67 to -6.02 eV)Tunable redox properties for solar cells researchgate.net

Influence of Molecular Geometry and Planarity on Performance

The performance of organic electronic materials is intrinsically linked to their molecular geometry and the degree of planarity. For conjugated systems like 14H-Benzo[c]benzofuro[2,3-a]carbazole, a planar structure is highly desirable as it promotes effective π-orbital overlap along the molecular backbone. This extended π-conjugation is essential for efficient charge transport and desirable photophysical properties.

Crystal structure analyses of related benzofurocarbazole compounds reveal that the fused ring system is typically almost co-planar. nih.govnih.gov For example, in 7H-1-Benzofuro[2,3-b]carbazole, the dihedral angle between the carbazole and benzofuran rings is a mere 3.31°. nih.gov This high degree of planarity supports the delocalization of electrons across the molecule.

However, the introduction of bulky substituents can disrupt this planarity. For instance, attaching a phenylsulfonyl group to the carbazole nitrogen atom can force the phenyl ring to be nearly orthogonal to the main carbazole moiety, with dihedral angles reported between 70° and 85°. nih.gov While this may not distort the core fused system, it can influence intermolecular packing and solubility.

Reduced Conjugation: Twisting the molecular backbone disrupts the π-system, often resulting in a blue-shift in absorption and emission spectra and lower charge carrier mobility.

Altered Packing: Non-planar geometries can hinder close π-π stacking in the solid state, which is crucial for efficient intermolecular charge hopping.

Modified Emission Properties: In some cases, preventing close packing can be advantageous, for example, to reduce the formation of non-emissive aggregates or excimers that quench fluorescence. mdpi.com

Therefore, a key design strategy involves balancing the need for a planar conjugated core with the introduction of substituents that can control intermolecular interactions without excessively distorting the essential geometry.

Table 2: Geometric Parameters of Related Benzofurocarbazole Structures

CompoundDihedral Angle Between Fused MoietiesKey Structural FeatureReference
7H-1-Benzofuro[2,3-b]carbazole3.31°Nearly co-planar carbazole and benzofuran rings. nih.gov
12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole~85° (between carbazole and phenylsulfonyl)The core benzofurocarbazole skeleton remains essentially planar. nih.gov
12-phenyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole~82° (between carbazole and phenylsulfonyl)The core benzofurocarbazole skeleton remains essentially planar. nih.gov

Strategies for Enhancing Photostability and Device Lifetime

The operational stability and lifetime of organic electronic devices are major challenges, and the intrinsic photostability of the materials used is a critical factor. For materials like 14H-Benzo[c]benzofuro[2,3-a]carbazole, degradation can occur through various photochemical or electrochemical pathways, especially under the stress of light exposure and electrical current.

A primary strategy for enhancing stability involves strengthening the chemical bonds within the molecule. Theoretical studies on related carbazole-based host materials have shown that bond dissociation energies are highly dependent on the molecule's charge state. researchgate.net Weak bonds, particularly those susceptible to cleavage in an anionic or cationic state, can be points of failure leading to device degradation.

Strategies to improve photostability include:

Strengthening Critical Bonds: Introducing electron-withdrawing groups, such as pyridine, can help stabilize certain bonds (e.g., C-N bonds) by restricting electron density redistribution upon exciton (B1674681) formation, thus increasing the bond dissociation energy. researchgate.net

Blocking Reactive Sites: Certain positions on the carbazole ring system can be susceptible to photochemical reactions, such as the photo-Fries rearrangement or Mallory reaction observed in some benzoyl-carbazole derivatives. rsc.org Attaching inert, bulky substituents to these reactive sites can sterically hinder these degradation pathways.

Improving Morphological Stability: Materials with high glass transition temperatures (Tg) and thermal stability are less likely to undergo morphological changes (like crystallization) during device operation, which can lead to failure. The rigid, fused structure of 14H-Benzo[c]benzofuro[2,3-a]carbazole is inherently advantageous in this regard. researchgate.net

Minimizing Intermolecular Reactions: In the solid state, excited-state molecules can sometimes react with adjacent ground-state molecules (e.g., photodimerization). Molecular design that controls intermolecular packing can mitigate these processes.

By focusing on the fundamental chemistry of potential degradation mechanisms, it is possible to design new derivatives of 14H-Benzo[c]benzofuro[2,3-a]carbazole with significantly improved longevity for robust, long-lasting devices.

Engineering Molecular Packing in Solid-State Materials

The arrangement of molecules in the solid state profoundly influences the bulk properties of an organic material, including its charge transport efficiency and emission characteristics. Engineering the molecular packing of 14H-Benzo[c]benzofuro[2,3-a]carbazole derivatives is a powerful tool for optimizing their performance in thin films.

The solid-state organization is governed by a delicate balance of intermolecular forces, such as:

π-π Stacking: These interactions between the flat, aromatic faces of adjacent molecules are vital for charge transport, as they create pathways for electrons or holes to hop between molecules. Crystal structure studies of benzofurocarbazole derivatives show evidence of π-π interactions with intercentroid distances around 3.7 Å. nih.gov

Hydrogen Bonding: The presence of specific functional groups can lead to hydrogen bonds (e.g., C-H···O), which can direct molecular assembly into specific patterns like inversion dimers or chains, thereby consolidating the crystal packing. nih.gov

One effective strategy for controlling molecular organization is the functionalization of the core molecule with peripheral chains, such as flexible siloxane chains. mdpi.com This approach can induce microsegregation, forcing the conjugated cores to pack in a specific, ordered manner, such as lamellar (layered) structures. mdpi.com This "supramolecular engineering" can be used to tune molecular interactions, for example, by forcing interactions to occur primarily through the carbazole units. mdpi.com

By carefully selecting the type, size, and position of substituents on the 14H-Benzo[c]benzofuro[2,3-a]carbazole core, it is possible to steer the self-assembly process towards a desired solid-state morphology. This control allows for the optimization of charge mobility by creating well-ordered π-stacked domains and the tuning of emissive properties by controlling the distance and orientation between adjacent chromophores to prevent fluorescence quenching. mdpi.com

Future Research Directions and Challenges

Development of Novel Synthetic Routes to Complex Furocarbazole Derivatives

The synthesis of complex, multi-ring heterocyclic systems like 14H-Benzo[c]benzofuro[2,3-a]carbazole is a formidable challenge. Traditional methods for carbazole (B46965) synthesis, such as the Graebe-Ullmann reaction or the Borsche-Drechsel cyclization, may not be suitable for constructing such a sterically hindered and complex framework. nih.gov Future research must focus on developing novel, efficient, and regioselective synthetic strategies.

One promising avenue is the use of domino reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation. nih.govbeilstein-archives.orgbeilstein-journals.org For instance, a domino Diels-Alder reaction of appropriately substituted indole derivatives could potentially construct the carbazole core and introduce the necessary functionalities for the subsequent benzofuran (B130515) ring formation. nih.govbeilstein-archives.orgbeilstein-journals.org Another area of exploration is the application of transition-metal-catalyzed cross-coupling and cyclization reactions. nih.gov Catalysts based on palladium, copper, or rhodium have shown great utility in the synthesis of complex carbazole derivatives and could be adapted for the construction of the 14H-Benzo[c]benzofuro[2,3-a]carbazole scaffold. nih.gov

A key challenge will be to control the regioselectivity of the cyclization reactions to obtain the desired linear fused system. Furthermore, the development of synthetic routes that allow for the introduction of various substituents on the aromatic rings is crucial for tuning the electronic and photophysical properties of the final compound.

Exploration of Advanced Functional Materials Based on the 14H-Benzo[c]benzofuro[2,3-a]carbazole Scaffold

The planar and extended π-conjugated system of 14H-Benzo[c]benzofuro[2,3-a]carbazole makes it an attractive candidate for a variety of advanced functional materials. Carbazole and its derivatives are well-known for their excellent hole-transporting properties and high thermal stability, making them suitable for use in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The fusion of a benzofuran moiety, which is also a common building block in organic electronics, could further enhance the charge transport properties and tune the emission color. skku.edu

Future research should focus on the synthesis of a series of 14H-Benzo[c]benzofuro[2,3-a]carbazole derivatives with different substituents and the evaluation of their performance in electronic devices such as OLEDs, organic field-effect transistors (OFETs), and organic solar cells (OSCs). mdpi.com The rigid and planar structure of the scaffold could lead to strong π-π stacking in the solid state, which is beneficial for charge transport. However, this can also lead to aggregation-caused quenching of luminescence. Therefore, a key challenge will be to design molecules that can form stable amorphous films with good charge transport properties and high photoluminescence quantum yields.

Deepening Understanding of Excited State Dynamics and Charge Transport Mechanisms

A thorough understanding of the photophysical processes that occur in 14H-Benzo[c]benzofuro[2,3-a]carbazole upon photoexcitation is essential for its application in optoelectronic devices. The fusion of the carbazole and benzofuran rings is expected to lead to complex excited-state dynamics, including intramolecular charge transfer (ICT) and the formation of exciplexes. acs.org

Future research should employ a combination of steady-state and time-resolved spectroscopic techniques to investigate the excited-state properties of this class of compounds. aip.org This includes studying the nature of the lowest excited singlet and triplet states, the rates of intersystem crossing and reverse intersystem crossing, and the influence of the solvent polarity on the emission properties. Understanding these fundamental processes is crucial for designing materials with high quantum efficiencies and for controlling the color of the emitted light.

Furthermore, investigating the charge transport mechanisms in thin films of 14H-Benzo[c]benzofuro[2,3-a]carbazole derivatives is of paramount importance. The charge carrier mobility in organic semiconductors is a key parameter that determines the performance of electronic devices. mdpi.com A significant challenge will be to correlate the molecular structure and solid-state packing with the charge transport properties.

Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry and machine learning are becoming increasingly powerful tools in the design and discovery of new materials. researchgate.netresearchgate.netfrontiersin.orgnih.gov In the context of 14H-Benzo[c]benzofuro[2,3-a]carbazole, computational methods can be used to predict its electronic and photophysical properties, such as the HOMO and LUMO energy levels, the absorption and emission spectra, and the charge transport characteristics. researchgate.net

Future research should focus on developing accurate and reliable computational models that can guide the synthesis of new derivatives with tailored properties. For example, density functional theory (DFT) calculations can be used to screen a large number of virtual compounds and identify the most promising candidates for specific applications. Machine learning algorithms, trained on large datasets of experimental and computational data, can be used to predict the properties of new molecules with high accuracy and at a low computational cost. researchgate.netfrontiersin.org

A major challenge in this area is the development of computational models that can accurately describe the complex photophysical processes that occur in these molecules, as well as the influence of the solid-state environment on their properties.

Addressing Scalability and Cost-Effectiveness in Synthesis for Industrial Relevance

A significant challenge for future research will be to develop synthetic routes that are not only efficient and selective but also scalable and cost-effective. This may involve the use of flow chemistry, which can offer advantages in terms of safety, reproducibility, and scalability. Furthermore, the use of earth-abundant and non-toxic catalysts would be highly desirable from an environmental and economic perspective.

Addressing these challenges will be crucial for the transition of 14H-Benzo[c]benzofuro[2,3-a]carbazole and its derivatives from laboratory curiosities to commercially viable materials for the next generation of organic electronic devices.

Q & A

Q. What are the key structural features of 14H-Benzo[c]benzofuro[2,3-a]carbazole, and how do they influence its reactivity?

The compound features a fused aromatic system combining benzofuran and carbazole moieties, with a planar geometry that enhances π-π stacking interactions. The nitrogen atoms in the carbazole core and the oxygen in the benzofuran ring contribute to its electronic properties, enabling participation in hydrogen bonding and charge-transfer interactions. Structural characterization typically employs NMR, X-ray crystallography, and DFT calculations to confirm regiochemistry and substituent effects .

Q. What synthetic routes are available for indolo[2,3-a]carbazole derivatives, and how can they be adapted for 14H-Benzo[c]benzofuro[2,3-a]carbazole?

Common methods include:

  • Condensation reactions : Using substituted benzaldehydes with amino-triazoles under reflux conditions (e.g., glacial acetic acid in ethanol) to form carbazole frameworks .
  • Palladium-catalyzed coupling : For functionalization at nitrogen sites, as demonstrated in indolo[2,3-a]carbazole synthesis via Suzuki-Miyaura or Buchwald-Hartwig reactions .
  • Multi-step linear synthesis : Starting from indigo derivatives, involving cyclization and selective N-functionalization .

Q. How should researchers handle 14H-Benzo[c]benzofuro[2,3-a]carbazole safely in the laboratory?

  • Skin/eye exposure : Rinse immediately with water for 15+ minutes; remove contaminated clothing .
  • Toxicity data : LD50 >2,000 mg/kg (oral), negative mutagenicity in regressive mutation tests .
  • Waste disposal : Segregate and transfer to certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 14H-Benzo[c]benzofuro[2,3-a]carbazole derivatives with enhanced bioactivity?

  • Substituent effects : Alkyl or hydrogenated substituents at R1/R2 positions improve antimicrobial activity, while bulky groups reduce efficacy (e.g., against Bacillus anthracis and Mycobacterium tuberculosis) .
  • Fluorination : Introducing fluorine atoms enhances solubility and topoisomerase I inhibition, as seen in fluoroindolocarbazoles with antitumor activity .
  • Anion-binding applications : Modify the carbazole core with sulfonyl or biphenyl groups to optimize anion-sensing capabilities via π-acidic cavities .

Q. What experimental strategies resolve contradictions in biological activity data for indolocarbazole analogs?

  • Dose-response profiling : Use standardized assays (e.g., MIC for antimicrobials, IC50 for kinase inhibition) to account for variability in potency .
  • Metabolic stability assays : Evaluate cytochrome P450 interactions to identify false negatives/positives in cell-based screens .
  • Crystallographic studies : Resolve binding modes with targets (e.g., protein kinases) to explain discrepancies between in vitro and in vivo results .

Q. How can computational methods streamline the optimization of 14H-Benzo[c]benzofuro[2,3-a]carbazole derivatives?

  • Molecular docking : Predict interactions with biological targets (e.g., PKC or topoisomerase I) using software like AutoDock or Schrödinger .
  • QSAR modeling : Correlate electronic parameters (HOMO/LUMO energies) with bioactivity to prioritize synthetic targets .
  • ADMET prediction : Use tools like SwissADME to assess solubility, permeability, and toxicity early in design .

Q. What methodologies are critical for characterizing the environmental persistence of 14H-Benzo[c]benzofuro[2,3-a]carbazole?

  • Log Pow analysis : Measure octanol/water partitioning (>6.5 indicates bioaccumulation risk) .
  • Photodegradation studies : Expose to UV light and monitor decomposition via HPLC-MS to assess stability in aquatic systems .
  • Ecotoxicology assays : Test acute/chronic effects on Daphnia magna or algae to comply with REACH regulations .

Methodological Resources

  • Synthetic protocols : Winterfeld’s lactamization strategy for indolo[2,3-a]carbazole aglycons .
  • Biological assays : In vitro kinase inhibition assays using purified PKC isoforms .
  • Safety data : Refer to CAS 1313395-18-4 for hazard classifications and handling guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.